molecular formula C14H20N2O3 B8523066 N2-benzyloxycarbonyl-D-leucinamide

N2-benzyloxycarbonyl-D-leucinamide

Cat. No.: B8523066
M. Wt: 264.32 g/mol
InChI Key: JZEYMGMOBIYUOV-GFCCVEGCSA-N
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Description

N2-Benzyloxycarbonyl-D-leucinamide is a protected leucine derivative featuring a benzyloxycarbonyl (Z) group at the N-terminal amine and a D-configuration at the chiral center. This compound is structurally characterized by:

  • Molecular formula: Likely $ \text{C}{18}\text{H}{26}\text{N}2\text{O}4 $ (inferred from analogs in ).
  • Functional groups: Benzyloxycarbonyl (protecting group), leucinamide backbone.
  • Stereochemistry: D-configuration at the α-carbon, distinguishing it from L-isomers commonly used in peptide synthesis.

The benzyloxycarbonyl group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. Its D-configuration may influence biological activity, particularly in protease resistance or receptor binding .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl N-[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)/t12-/m1/s1

InChI Key

JZEYMGMOBIYUOV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Benzyloxycarbonyl-Protected Leucinamides
Compound Name Molecular Formula Substituents/Modifications Stereochemistry Key References
N2-Benzyloxycarbonyl-D-leucinamide $ \text{C}{18}\text{H}{26}\text{N}2\text{O}4 $ (inferred) D-leucinamide backbone D-configuration
3-Methoxypropyl N-(benzyloxycarbonyl)-L-leucinamide $ \text{C}{18}\text{H}{28}\text{N}2\text{O}4 $ Methoxypropyl group at C-terminus L-configuration
N~2~-[(Benzyloxy)carbonyl]-L-leucinamide () $ \text{C}{19}\text{H}{27}\text{N}3\text{O}6 $ Pyrrolidinyl and sulfonyl modifications L-configuration
2M1 () $ \text{C}{27}\text{H}{43}\text{N}3\text{O}6\text{S} $ Methylsulfonyl-hexan-3-yl substituent L-configuration

Key Observations :

  • Stereochemistry : The D-configuration in the target compound contrasts with L-isomers (e.g., ), which are more common in natural peptides but less resistant to enzymatic degradation .
  • Substituents : Modifications like methoxypropyl () or methylsulfonyl () alter solubility and bioavailability. The target compound’s simpler structure may favor synthetic versatility.

Functional and Application Comparisons

Key Insights :

  • Stability : The Z-group in the target compound is acid-labile, facilitating its removal under mild conditions, unlike methylsulfonyl or methoxypropyl groups .
  • Biological Activity: D-amino acids (e.g., target compound) are less susceptible to proteases, making them valuable in drug design .

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